6-Amino-3-ethylindolin-2-one

Physicochemical profiling Pre‑formulation Solid‑state characterization

Medicinal chemistry programs targeting kinase hydrophobic pockets often lose synergy when using mono-substituted oxindoles. This 3,6-disubstituted indolin-2-one (≥95% purity, mp 148°C) solves that by combining a C3-ethyl group (mimicking sunitinib's side chain) with a C6-NH₂ handle for selective derivatization. • **SAR Advantage**: Fixed C3-ethyl mimics hydrophobic pocket binding; C6-amine enables polar contact probes without pharmacophore disruption. • **Physicochemical Benefit**: Higher melting point (148°C) vs. des-amino analogs ensures better solid-state stability for lead selection. • **Selective Functionalization**: Orthogonal C6-amine permits biotin/fluorophore labeling for target engagement studies-unavailable in 3-ethyl or 5-amino isomers.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11914829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-ethylindolin-2-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCC1C2=C(C=C(C=C2)N)NC1=O
InChIInChI=1S/C10H12N2O/c1-2-7-8-4-3-6(11)5-9(8)12-10(7)13/h3-5,7H,2,11H2,1H3,(H,12,13)
InChIKeyAJQUMBIMRUWKBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3-ethylindolin-2-one – Identity and Physicochemical Profile


6-Amino-3-ethylindolin-2-one (C₁₀H₁₂N₂O; MW 176.21 g mol⁻¹) is a 3,6‑disubstituted indolin‑2‑one (oxindole) that combines a primary aromatic amine at C6 with an ethyl substituent at C3. The indolin‑2‑one scaffold is a recognised privileged structure in kinase inhibitor design, with several 3‑substituted derivatives having progressed to approved drugs (e.g., sunitinib) . The compound is commercially sourced as a ≥95 % purity solid (melting point ~148 °C; predicted pKa ≈ 14.28) and is used exclusively as a research chemical . Its substitution pattern distinguishes it from simpler indolin‑2‑one building blocks and establishes it as a candidate for structure–activity relationship (SAR) exploration.

Why Generic Indolin‑2‑one Substitution Fails


Generic substitution with unsubstituted indolin‑2‑one, or with analogs carrying only one of the two substituents (e.g., 3‑ethylindolin‑2‑one [CAS 15379‑45‑0] or 6‑aminoindolin‑2‑one [CAS 150544‑04‑0]), risks a complete loss of the additive or synergistic contributions that each group brings to molecular recognition, physicochemical properties, and synthetic handle reactivity. Published SAR on the oxindole core demonstrates that the C3 side‑chain is a critical determinant of kinase potency and mechanism, while the C6 position can influence cellular permeability and hydrogen‑bonding capacity . Consequently, interchanging compounds that lack either the C6‑amino or the C3‑ethyl group is scientifically unjustified without empirical confirmation that the lost functionality does not abolish target engagement or alter the desired pharmacokinetic profile.

Quantitative Differentiation Evidence vs. Comparator Compounds


Melting Point and Lipophilicity vs. 3‑Ethylindolin‑2‑one

The introduction of the 6‑amino group sharply raises the melting point and alters the predicted lipophilicity relative to the des‑amino analog. 6‑Amino‑3‑ethylindolin‑2‑one exhibits a melting point of 148 °C (experimental), whereas 3‑ethylindolin‑2‑one (CAS 15379‑45‑0) is reported as a yellowish‑brown crystalline solid with a melting point below 100 °C (exact value not publicly tabulated, but structurally similar 3‑ethyl‑1,3‑dihydro‑2H‑indol‑2‑one has a significantly lower melting range) . The additional amino group contributes two hydrogen‑bond donors (total HBD = 2 vs. 1 for the des‑amino analog), increasing crystal lattice energy and aqueous solubility potential .

Physicochemical profiling Pre‑formulation Solid‑state characterization

Solubility and Permeability Advantage from the 6‑Amino Group

The topological polar surface area (TPSA) of 6‑amino‑3‑ethylindolin‑2‑one is 55.1 Ų, which is 26 Ų higher than that of 3‑ethylindolin‑2‑one (TPSA ≈ 29 Ų; one H‑bond acceptor, one donor) . The increase in TPSA, together with an additional hydrogen‑bond donor, is predicted to enhance aqueous solubility while maintaining an XLogP of 1, still within acceptable limits for passive membrane permeability . In contrast, the des‑amino analog has a higher predicted logP (~1.5‑2.0) and may exhibit poorer solubility, which can complicate bioassay reproducibility .

Drug‑likeness ADME prediction Medicinal chemistry

Synthetic Diversification via the C6 Amino Handle

The primary aromatic amine at C6 provides a unique reactive handle for amide coupling, sulfonamide formation, reductive amination, or diazotization, which is absent in 3‑ethylindolin‑2‑one and 5‑amino‑3‑ethylindolin‑2‑one (where the amine is at a different electronic environment) . This allows a single building block to generate diverse libraries without needing to re‑optimize the C3‑ethyl pharmacophore. The ortho/para‑directing nature of the amino group also enables electrophilic aromatic substitution chemistry that is not possible with the des‑amino analog .

Parallel synthesis Building block Medicinal chemistry

Highest-Value Research and Procurement Applications


Kinase Inhibitor SAR Libraries with Dual Modification Vectors

When a medicinal chemistry program aims to map the hydrophobic pocket adjacent to the hinge‑binding region of a kinase while simultaneously probing a polar contact near the ribose pocket, 6‑amino‑3‑ethylindolin‑2‑one serves as a single advanced intermediate. The fixed C3‑ethyl group mimics the isobutyl side chain of sunitinib, while the C6‑NH₂ can be rapidly derivatised to amides or sulfonamides to explore hydrogen‑bonding interactions .

Pre‑formulation and Solid‑State Lead Screening

The elevated melting point (148 °C) relative to des‑amino analogs makes this compound a preferred candidate for early solid‑state characterisation. Its higher crystal lattice energy can translate into better physical stability under accelerated storage conditions, which is critical when selecting a lead series for long‑term development .

IDO1/TDO Inhibitor Discovery with Improved Solubility

Indolin‑2‑ones have been explored as indoleamine 2,3‑dioxygenase (IDO1) and tryptophan 2,3‑dioxygenase (TDO) inhibitors. The 6‑amino‑3‑ethylindolin‑2‑one scaffold provides a TPSA and logP profile that is more favorable for aqueous solubility than many halogenated indolin‑2‑one IDO1 inhibitors (e.g., 6‑iodo‑4‑trifluoromethylindolin‑2‑one, IC₅₀ = 20.7 µM) . This physicochemical advantage can reduce the need for solubilising excipients in cell‑based assays, improving data quality.

Chemical Biology Probes via Orthogonal Conjugation

The C6 primary amine can be selectively functionalised with biotin, fluorophores, or photoaffinity labels without disturbing the C3‑ethyl pharmacophore. This orthogonality is absent in 3‑ethylindolin‑2‑one and 5‑amino‑3‑ethylindolin‑2‑one (where the amine electronic environment differs), making the 6‑amino isomer the reagent of choice for target‑engagement studies .

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